molecular formula C12H16BrN B13299336 [1-(3-Bromophenyl)ethyl](cyclopropylmethyl)amine

[1-(3-Bromophenyl)ethyl](cyclopropylmethyl)amine

Cat. No.: B13299336
M. Wt: 254.17 g/mol
InChI Key: RUSKQLHGMFOOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethylamine moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 1-(3-Bromophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It is also employed in the development of new biochemical assays and probes .

Medicine

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of advanced polymers and resins .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)ethylamine
  • 1-(2-Bromophenyl)ethylamine
  • 1-(3-Chlorophenyl)ethylamine

Uniqueness

Compared to its analogs, 1-(3-Bromophenyl)ethylamine is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. The meta-bromine position provides distinct electronic and steric properties, which can affect the compound’s overall behavior in chemical and biological systems .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine

InChI

InChI=1S/C12H16BrN/c1-9(14-8-10-5-6-10)11-3-2-4-12(13)7-11/h2-4,7,9-10,14H,5-6,8H2,1H3

InChI Key

RUSKQLHGMFOOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.